mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives
mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives
An In-depth Technical Guide on the Core Mechanism of Action of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives
A Foreword from the Senior Application Scientist
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a quintessential "privileged structure" in the landscape of medicinal chemistry. Its inherent structural and electronic properties, reminiscent of endogenous purines, grant it the versatility to interact with a diverse array of biological targets.[1][2] Consequently, there is no single, universal mechanism of action for derivatives of this core. Instead, the specific biological activity is intricately dictated by the nature and stereochemistry of the substituents appended to the heterocyclic framework.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted pharmacology of this important class of molecules. Rather than focusing on a single, hypothetical derivative such as a "4-Ethyl" substituted compound, we will explore several well-elucidated mechanisms of action exhibited by various derivatives of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core. Each section will delve into a distinct molecular target, the corresponding mechanism of inhibition or modulation, structure-activity relationships, and relevant experimental protocols to empower your own research endeavors.
Section 1: Inhibition of Protein Kinases - The Case of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. As such, inhibitors of VEGFR-2 are a significant class of anti-cancer therapeutics. Several 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one derivatives have been identified as potent VEGFR-2 kinase inhibitors.[3]
Mechanism of Action: ATP-Competitive Inhibition
These derivatives function as ATP-competitive inhibitors. The core scaffold positions substituents in a manner that allows for key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signal.
Key Structure-Activity Relationships (SAR)
The development of these inhibitors has revealed several critical SAR insights:
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The Quinolin-2-one Moiety: This group is crucial for hydrogen bonding interactions within the hinge region of the kinase domain.
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Substituents on the Tetrahydroimidazo[4,5-c]pyridine Core: Modifications at this position can influence potency and selectivity.
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Linker and Terminal Groups: The nature of the linker between the core and other moieties, as well as the terminal functional groups, can be optimized to enhance binding affinity and pharmacokinetic properties.
Quantitative Data: VEGFR-2 Inhibition
| Compound ID | R-Group Modification | VEGFR-2 IC50 (nM) |
| Example 1 | -CH3 | 150 |
| Example 2 | -OCH3 | 98 |
| Example 3 | -Cl | 75 |
| Example 4 | -CF3 | 50 |
Note: Data is illustrative and based on typical trends observed in medicinal chemistry campaigns.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a compound against VEGFR-2.
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Reagents and Materials:
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Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
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Section 2: Modulation of GPCRs - Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[4] H3 receptor antagonists are of interest for the treatment of cognitive disorders and other neurological conditions. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is related to the core structure of histamine, making it a suitable starting point for the design of H3 receptor ligands.[5]
Mechanism of Action: Competitive Antagonism/Inverse Agonism
Derivatives of the tetrahydroimidazo[4,5-c]pyridine core can act as competitive antagonists at the H3 receptor, binding to the receptor and preventing the binding of the endogenous agonist, histamine. Due to the high constitutive activity of the H3 receptor, many antagonists also exhibit inverse agonist properties, reducing the basal level of receptor signaling.[6]
Key Structure-Activity Relationships (SAR)
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Core Scaffold: The tetrahydroimidazo[4,5-c]pyridine core mimics the imidazole ring of histamine, providing the necessary interactions for receptor recognition.
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Side Chains: The length and nature of the side chain attached to the core are critical for determining affinity and selectivity. Often, a basic nitrogen atom is incorporated into the side chain.
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Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and reach its target in the CNS.[7]
Quantitative Data: H3 Receptor Binding Affinity
| Compound ID | Side Chain Modification | H3 Receptor Ki (nM) |
| Example 5 | 3-carbon linker + piperidine | 25 |
| Example 6 | 4-carbon linker + piperidine | 10 |
| Example 7 | 3-carbon linker + pyrrolidine | 45 |
| Example 8 | 4-carbon linker + azepane | 15 |
Note: Data is illustrative and based on general principles of H3 antagonist design.
Signaling Pathway Diagram
Caption: H3 receptor signaling and the antagonistic action.
Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for the histamine H3 receptor.
-
Reagents and Materials:
-
Cell membranes prepared from cells expressing the human H3 receptor (e.g., CHO or HEK293 cells)
-
[3H]-Nα-methylhistamine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., high concentration of an unlabeled H3 agonist/antagonist like thioperamide)
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96-well microplates
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Glass fiber filters
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Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, the test compound, [3H]-Nα-methylhistamine, and the cell membranes.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate for 1-2 hours at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound at each concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Section 3: Inhibition of Bacterial Enzymes - Porphyromonas gingivalis Glutaminyl Cyclase
Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis. Glutaminyl cyclase (QC) is an enzyme involved in the post-translational modification of proteins and peptides, and its inhibition is a potential anti-infective strategy. Tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as inhibitors of P. gingivalis QC (PgQC).[5]
Mechanism of Action: Active Site Inhibition
These derivatives are designed to bind within the active site of PgQC, preventing the cyclization of N-terminal glutaminyl residues of substrate peptides. The tetrahydroimidazo[4,5-c]pyridine core serves as a scaffold to position substituents that can form favorable interactions with the enzyme's active site residues.[5]
Key Structure-Activity Relationships (SAR)
-
Core Scaffold: The unsubstituted tetrahydro-imidazo[4,5-c]pyridine core itself shows activity and serves as an excellent starting point.[5]
-
Substitution at N5: Alkylation and acylation at the N5 position of the core have been explored to interact with a lipophilic region at the entrance of the active site, significantly impacting inhibitory potency.[5]
Quantitative Data: PgQC Inhibition
| Compound ID | N5-Substituent | PgQC IC50 (nM) |
| Example 9 | -H | 5,200 |
| Example 10 | -CH2-Ph | 250 |
| Example 11 | -CO-Ph | 120 |
| Example 12 | -CO-(4-Cl-Ph) | 65 |
Note: Data is illustrative and based on trends reported in the literature.[5]
Experimental Workflow Diagram
Caption: Workflow for determining PgQC inhibitory activity.
Experimental Protocol: PgQC Inhibition Assay
This protocol describes a method for measuring the inhibition of PgQC.
-
Reagents and Materials:
-
Recombinant P. gingivalis QC
-
A suitable glutaminyl-peptide substrate (e.g., Gln-Gln-Ala)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC-MS system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In microcentrifuge tubes, add the assay buffer, test compound, and recombinant PgQC enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the glutaminyl-peptide substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-MS to separate and quantify the remaining substrate and the cyclized product.
-
Calculate the percent inhibition based on the reduction in product formation compared to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a remarkably versatile scaffold that has been successfully utilized to develop potent and selective modulators of diverse biological targets, including protein kinases, GPCRs, and bacterial enzymes. The mechanism of action of any given derivative is not inherent to the core itself but is defined by the specific arrangement and chemical nature of its substituents. This guide has provided an in-depth look at several key examples, illustrating the chemical principles and experimental methodologies that underpin the development of these important therapeutic agents. As medicinal chemistry continues to evolve, this privileged scaffold will undoubtedly serve as the foundation for the discovery of novel drugs targeting a wide range of diseases.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. PubMed. [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Europe PMC. [Link]
-
Search for histamine H3 receptor antagonists with combined inhibitory potency at N τ -methyltransferase: ether derivatives. IMR Press. [Link]
-
Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed. [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI. [Link]
-
Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. PubMed. [Link]
-
H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed. [Link]
-
H3 receptor antagonist. Wikipedia. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
